molecular formula C43H36Cl2N8O5 B1683896 Bizelesin CAS No. 129655-21-6

Bizelesin

Cat. No.: B1683896
CAS No.: 129655-21-6
M. Wt: 815.7 g/mol
InChI Key: FONKWHRXTPJODV-DNQXCXABSA-N
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Description

Bizelesin is a highly potent antitumor agent belonging to the cyclopropylpyrroloindole class of compounds. It was developed as a synthetic analog of the natural product CC-1065, which was isolated from the bacterium Streptomyces zelensis. This compound exhibits strong activity against various types of cancer cells, including colon, pancreatic, cervical, endometrial, ovarian, and leukemia cells, even at very low concentrations .

Scientific Research Applications

Mechanism of Action

Target of Action

Bizelesin, a potent experimental antitumor agent, primarily targets the DNA of cancer cells . It binds to and subsequently alkylates DNA in a bifunctional manner . The primary targets for this compound binding are long AT-islands in the DNA . These AT-rich regions are suspected to be responsible for its high toxicity .

Mode of Action

This compound interacts with its targets by binding to the minor groove of DNA and alkylating adenine bases at their N3 position . This interaction disrupts the DNA helix, leading to cell death . This compound is unique among its analogs as it contains two alkylating units, allowing it to form interstrand cross-links between two adenine bases within the DNA minor groove . These cross-links tend to be more lethal to cells .

Biochemical Pathways

This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in patients with advanced solid malignancies . Following intravenous administration, the plasma elimination of cytotoxic activity was described by a two-compartment open model . The terminal elimination half-life was 140 minutes at the recommended Phase II dose . The area under the concentration-time curve increased in proportion to the administered dose, and the clearance remained constant over the dose range studied .

Result of Action

This compound has been found to have strong activity against various types of cancer cells in laboratory tests, including colon, pancreatic, cervical, endometrial, ovarian, and leukemia cells . It is effective at very low concentrations, measured in nanograms per milliliter . In clinical trials, a 40% reduction in measurable disease lasting 24 months was noted in a patient with advanced ovarian carcinoma .

Safety and Hazards

Bizelesin has been found to cause dose-limiting toxicity of neutropenia . The risk or severity of methemoglobinemia can be increased when this compound is combined with certain other drugs . More detailed safety data sheets for this compound can be found online .

Biochemical Analysis

Biochemical Properties

Bizelesin binds to and alkylates DNA at the N-3 position of adenine in a sequence-selective manner . It is unique among the analogs with bifunctional alkylating capability due to two chloromethyl moieties that are converted to the cyclopropyl alkylating species that interact with DNA .

Cellular Effects

This compound has shown significant effects on various types of cells and cellular processes. It has been observed to inhibit the growth of L1210 cells, with the 50% growth-inhibitory concentrations (IC 50) of this compound being 2.3 pM .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with DNA. It binds to DNA and alkylates it at the N-3 position of adenine . This interaction is sequence-selective, and the alkylating species are formed by the conversion of two chloromethyl moieties .

Temporal Effects in Laboratory Settings

This compound has been observed to be less stable in aqueous solutions, with the half-life values obtained in buffers at pH 4, 7, and 10 being 9.6, 2.1, and <1 h, respectively . This compound degradation was associated with the appearance of two peaks, the mono- and dicyclopropyl derivatives formed by base-catalyzed intramolecular alkylation of the chloromethyl groups .

Dosage Effects in Animal Models

In animal models, the systemic drug exposure following intraperitoneal administration was at least 10 times lower than that resulting from intravenous infusion . Following either intravenous or intraperitoneal administration, the recovery of material in urine was <0.1% of the delivered dose .

Preparation Methods

Bizelesin is synthesized through a series of chemical reactions that involve the formation of cyclopropylpyrroloindole structures. The synthetic route typically includes the following steps:

    Formation of the cyclopropyl ring: This involves the reaction of a suitable precursor with a cyclopropanating agent under controlled conditions.

    Pyrroloindole synthesis: The cyclopropyl intermediate is then reacted with indole derivatives to form the pyrroloindole structure.

Chemical Reactions Analysis

Bizelesin undergoes several types of chemical reactions, primarily involving its interaction with DNA:

Common reagents and conditions used in these reactions include:

    Cyclopropanating agents: Used in the initial formation of the cyclopropyl ring.

    Indole derivatives: Reacted with the cyclopropyl intermediate to form the pyrroloindole structure.

    DNA: The primary target for this compound’s alkylating activity.

The major products formed from these reactions are DNA adducts and cross-linked DNA strands.

Comparison with Similar Compounds

Bizelesin is part of a class of compounds known as cyclopropylpyrroloindoles, which also includes adozelesin and carzelesin. These compounds share similar DNA-binding and alkylating properties but differ in their specific structures and mechanisms of action:

These differences highlight the unique properties of this compound and its potential advantages as an anticancer agent.

Properties

IUPAC Name

1,3-bis[2-[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-1H-indol-5-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H36Cl2N8O5/c1-19-15-46-39-33(54)11-31-37(35(19)39)23(13-44)17-52(31)41(56)29-9-21-7-25(3-5-27(21)50-29)48-43(58)49-26-4-6-28-22(8-26)10-30(51-28)42(57)53-18-24(14-45)38-32(53)12-34(55)40-36(38)20(2)16-47-40/h3-12,15-16,23-24,46-47,50-51,54-55H,13-14,17-18H2,1-2H3,(H2,48,49,58)/t23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONKWHRXTPJODV-DNQXCXABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C(C=C3C(=C12)C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)NC(=O)NC6=CC7=C(C=C6)NC(=C7)C(=O)N8CC(C9=C1C(=CNC1=C(C=C98)O)C)CCl)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CNC2=C(C=C3C(=C12)[C@@H](CN3C(=O)C4=CC5=C(N4)C=CC(=C5)NC(=O)NC6=CC7=C(C=C6)NC(=C7)C(=O)N8C[C@H](C9=C1C(=CNC1=C(C=C98)O)C)CCl)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H36Cl2N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156213
Record name Bizelesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

815.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129655-21-6
Record name Bizelesin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129655216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bizelesin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12352
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BIZELESIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=615291
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bizelesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIZELESIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0O9OBI87E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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